![molecular formula C21H17FN4O2 B2767020 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide CAS No. 1261014-14-5](/img/structure/B2767020.png)
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a complex organic molecule that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a pyrrole ring, an oxadiazole ring, and a fluorinated phenyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide typically involves multiple steps, each requiring specific reaction conditions:
Formation of the Oxadiazole Ring: : This is usually achieved via the cyclization of a suitable precursor, such as a hydrazide, with a nitrile or an amidoxime under acidic or basic conditions.
Introduction of the Fluorophenyl Group: : This step often involves electrophilic aromatic substitution using a fluorinated aryl halide.
Construction of the Pyrrole Ring: : This can be accomplished through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with ammonia or a primary amine.
Amidation Reaction: : The final step involves the formation of the acetamide group via the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes typically requires optimization of the reaction conditions to enhance yield and purity. This may involve the use of automated synthesis reactors and continuous flow systems to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions:
Oxidation: : The pyrrole ring can be oxidized to form pyrrole N-oxides.
Reduction: : The oxadiazole ring can be reduced under specific conditions to form dihydro-oxadiazoles.
Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation Reactions: : Typically carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction Reactions: : Commonly performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reactions: : These often require the use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Pyrrole N-oxides.
Reduction: : Dihydro-oxadiazoles.
Substitution: : Fluorinated substitution products.
Wissenschaftliche Forschungsanwendungen
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: : Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic devices.
Wirkmechanismus
The mechanism of action of this compound depends on its interaction with specific molecular targets:
Enzyme Inhibition: : It may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access.
Receptor Interaction: : It can function as a ligand that binds to cell surface receptors, initiating a cascade of intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-fluorophenyl)-1H-imidazole-4-carboxamide: : Shares the fluorophenyl and heterocyclic features but with an imidazole ring.
2-(4-fluorophenyl)-1H-pyrrole-3-carboxamide: : Contains a pyrrole ring and a fluorophenyl group, similar to the target compound but with different substitution patterns.
Uniqueness
What sets 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide apart is its unique combination of a pyrrole ring, an oxadiazole ring, and a fluorinated phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds.
There you have it—a detailed breakdown of the compound's synthesis, reactions, applications, mechanism, and comparison with other compounds. What else can I do for you?
Eigenschaften
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-14-5-2-3-6-17(14)23-19(27)13-26-12-4-7-18(26)21-24-20(25-28-21)15-8-10-16(22)11-9-15/h2-12H,13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRQTWGZYRAFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

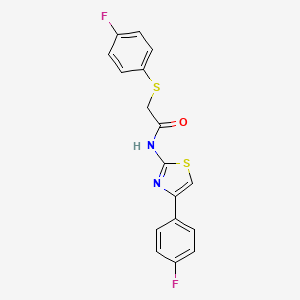
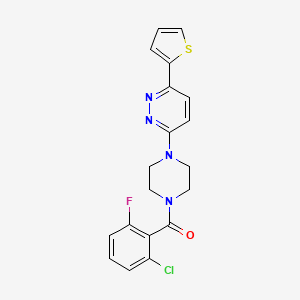
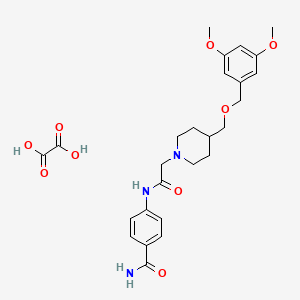
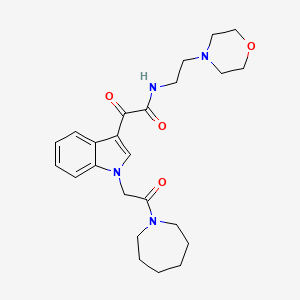
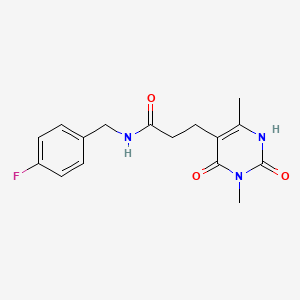
![N-{4-[(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B2766947.png)

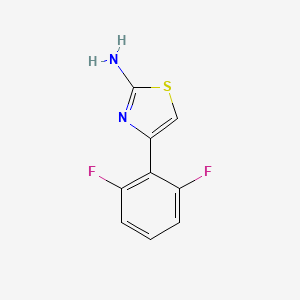
![2-(4-methoxyphenyl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2766953.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)
![2-{(E)-[(2,4-dimethylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2766959.png)
![7-methoxy-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B2766960.png)
